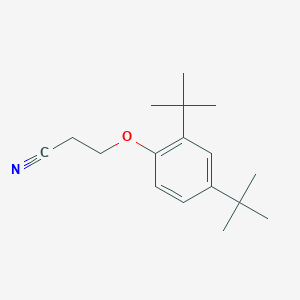
3-(2,4-Di-tert-butylphenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Di-tert-butylphenoxy)propanenitrile is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of Selenophenes and Butadienes : A study by Döpp and Sturm (1997) demonstrates the synthesis of 2,3-dihydroselenophenes and polysubstituted butadienes using 2-(Organylseleno)propenenitriles, highlighting the chemical reactivity and potential applications in organic synthesis (Döpp & Sturm, 1997).
Phthalocyanines Synthesis : Ağırtaş (2007) synthesized phthalocyanines that are highly soluble in organic solvents using bulky (2,4-di-tert-butylphenoxy)-substituted phthalonitrile, suggesting applications in dye and pigment industries (Ağırtaş, 2007).
Polymer and Materials Science
Silane-Based Antioxidant : Nedelčev et al. (2007) synthesized a silane-based antioxidant containing 2,6-di-tert-butylphenolic moiety for application in poly(propylene) stabilization, indicating its utility in polymer materials science (Nedelčev et al., 2007).
Thermochemical Studies : A study by da Silva et al. (1999) on the thermochemical properties of tert-butyl and di-tert-butylphenol isomers, including 2,4-di-tert-butylphenol, provides crucial insights for material science and chemical engineering applications (da Silva et al., 1999).
Catalysis and Reaction Kinetics
Catalytic Activity in Alkylation : Elavarasan et al. (2011) investigated the catalytic activity of various ionic liquids in the tert-butylation of phenol with tert-butyl alcohol, providing insights into reaction kinetics and catalyst design (Elavarasan et al., 2011).
Hydroformylation Catalyst : Jianhua (2007) synthesized a bisphosphite ligand from 2,2′-Di (4-hydroxyphenyl) propane and 2,4-Di-tert-butylphenol for hydroformylation of 1-hexene, indicating its potential in homogenous catalysis (Jianhua, 2007).
Environmental Science
- Degradation Kinetics in Water Treatment : Wang et al. (2016) studied the degradation of 2,4-Di-tert-butylphenol by UV/persulfate, offering insights into water treatment and environmental remediation technologies (Wang et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,4-ditert-butylphenoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMHKBXKSFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
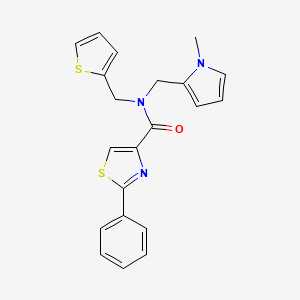

![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
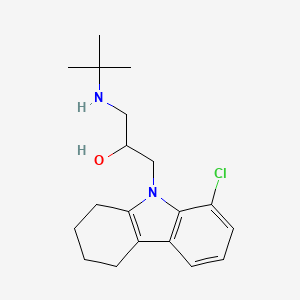

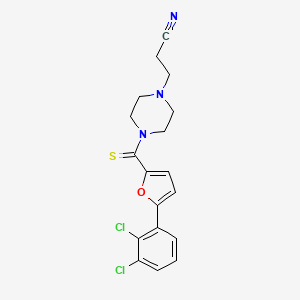
![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
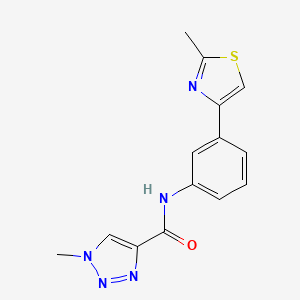
![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)
